molecular formula C56H88N2 B15164298 3,3'-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) CAS No. 188442-36-6

3,3'-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole)

Cat. No.: B15164298
CAS No.: 188442-36-6
M. Wt: 789.3 g/mol
InChI Key: HJXXHSKQVHDEKQ-UHFFFAOYSA-N
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Description

3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and two indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) typically involves the reaction of cyclohexene derivatives with indole compounds under specific conditions. One common method includes the use of azides derived from cyclopent-1-ene-1,2-diyl and indole derivatives. The reaction is often carried out in the presence of catalysts and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The indole moieties can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole rings.

Scientific Research Applications

3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) involves its interaction with specific molecular targets. The indole moieties can interact with various biological receptors, potentially affecting signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Cyclopent-1-ene-1,2-diyl)bis(5-chloro-2-methylthiophene): Similar structure but with different substituents.

    3-Cyclohexene-1,1-dimethanol: Contains a cyclohexene ring but lacks the indole moieties.

Uniqueness

3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) is unique due to its combination of a cyclohexene ring and two indole moieties, which confer specific chemical and biological properties not found in similar compounds .

Properties

CAS No.

188442-36-6

Molecular Formula

C56H88N2

Molecular Weight

789.3 g/mol

IUPAC Name

1-hexadecyl-3-[2-(1-hexadecyl-2-methylindol-3-yl)cyclohexen-1-yl]-2-methylindole

InChI

InChI=1S/C56H88N2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-37-45-57-47(3)55(51-41-33-35-43-53(51)57)49-39-31-32-40-50(49)56-48(4)58(54-44-36-34-42-52(54)56)46-38-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h33-36,41-44H,5-32,37-40,45-46H2,1-4H3

InChI Key

HJXXHSKQVHDEKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C(=C(C2=CC=CC=C21)C3=C(CCCC3)C4=C(N(C5=CC=CC=C54)CCCCCCCCCCCCCCCC)C)C

Origin of Product

United States

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